MFCD18313412

Description

Such compounds are frequently investigated for their pharmacological and material science applications due to their tunable electronic properties and bioactivity .

While direct experimental data for MFCD18313412 is scarce, its MDL identifier suggests it is a well-characterized compound in industrial or academic databases. Compounds with similar MDL prefixes (e.g., MFCD11044885, MFCD00003330) often exhibit molecular weights between 180–210 g/mol and functionalities involving halogens (Cl, Br) or alkyl/aryl substituents, which influence solubility and reactivity .

Properties

IUPAC Name |

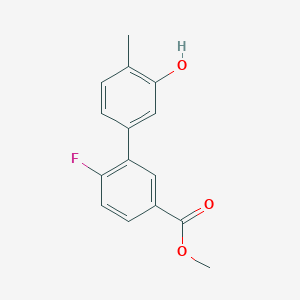

methyl 4-fluoro-3-(3-hydroxy-4-methylphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9-3-4-10(8-14(9)17)12-7-11(15(18)19-2)5-6-13(12)16/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXXDYZZVUUWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683981 | |

| Record name | Methyl 6-fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261934-83-1 | |

| Record name | Methyl 6-fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18313412” involves several steps, each requiring specific reagents and conditions. The primary method for synthesizing this compound includes:

Initial Reaction: The starting materials undergo a reaction in the presence of a catalyst to form an intermediate compound.

Intermediate Processing: The intermediate is then subjected to further reactions, often involving the addition of functional groups or the formation of new bonds.

Final Steps: The final product is purified through techniques such as crystallization or chromatography to obtain “this compound” in its pure form.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

Batch Processing: Where the reactions are carried out in large batches with careful monitoring of temperature, pressure, and pH.

Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

“MFCD18313412” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Typically performed in acidic or basic conditions with oxidizing agents.

Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.

Substitution: Often requires a catalyst and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

“MFCD18313412” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism by which “MFCD18313412” exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Features :

Physicochemical Properties :

| Property | Value |

|---|---|

| Molecular weight | 188.01 g/mol |

| Log S (ESOL) | -2.47 |

| Hydrogen bond acceptors | 3 |

| Bioavailability score | 0.55 |

| Hazard statements | H315, H319, H335 (irritant) |

Applications : Used in medicinal chemistry as a kinase inhibitor precursor due to its electron-deficient triazine core .

Compound B: 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1761-61-1)

Structural Features :

Physicochemical Properties :

| Property | Value |

|---|---|

| Molecular weight | 201.02 g/mol |

| Log S (ESOL) | -1.98 |

| Hydrogen bond acceptors | 2 |

| Bioavailability score | 0.55 |

| Hazard statements | H302 (harmful if swallowed) |

Applications : Employed in polymer chemistry as a flame retardant additive and in drug discovery for its moderate BBB permeability .

Comparative Analysis

Structural and Functional Contrasts

Core Heterocycle :

- This compound (hypothesized): Likely a pyrrolo-triazine or pyrazolo-pyridine derivative.

- Compound A: Pyrrolo-triazine with Cl substituents enhances electrophilicity, favoring nucleophilic substitution reactions .

- Compound B: Pyrazolo-pyridine with Br improves thermal stability, critical for material science applications .

Solubility and Bioactivity: Compound A’s lower Log S (-2.47) vs. Compound B (-1.98) suggests reduced aqueous solubility, impacting drug delivery routes.

Hazard Profile :

- Compound A poses irritation risks (H315/H319), whereas Compound B is primarily a ingestion hazard (H302), reflecting differences in reactive substituents .

Research Findings and Implications

- Synthetic Accessibility : Both Compounds A and B are synthesized via catalytic methods (e.g., A-FGO catalyst in THF), suggesting this compound could follow similar green chemistry protocols .

- Drug Likeness : The consistent bioavailability score (~0.55) across analogs indicates this compound may require structural optimization for improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.